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CAS No.: 62639-21-8

Cat. No.: B3340470
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Executive Summary & Strategic Context

N-(2-methylphenyl)-4-hydroxybenzamide (CAS: 62639-21-8) represents a critical structural
hybrid in medicinal chemistry, bridging the pharmacophore features of Paracetamol
(acetaminophen) and lipophilic N-phenylbenzamides.

For drug development professionals, this compound serves as a model system for
understanding the "Ortho-Effect"—how sterically hindering substituents (2-methyl) disrupt
planar hydrogen-bonding networks common in amide-based drugs.

This guide compares the target compound against two validated alternatives to isolate specific
structural variables:

o Paracetamol (Form I): The baseline for phenol-amide hydrogen bonding.

» N-(4-methylphenyl)benzamide: A linear isomer lacking the ortho-steric clash, allowing for
maximized

stacking.
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Comparative Analysis: Target vs. Alternatives

The following table contrasts the physicochemical and structural expectations of the target

against established standards.

Target: N-(2- Alt 2: N-(4-
Alt 1: Paracetamol
Feature methylphenyl)-4- methylphenyl)benz
. (Form 1) .
hydroxybenzamide amide
) Benzamide + Phenol ) Benzamide + Para-
Core Motif Acetamide + Phenol

+ Ortho-Methyl

Methyl

Steric Profile

High (Twisted

Conformation)

Low (Planar)

Low (Planar/Linear)

H-Bond Donors

2 (Amide NH, Phenol
OH)

2 (Amide NH, Phenol
OH)

1 (Amide NH)

Primary Packing

Predicted: Helical or
Zig-Zag Chains (Steric

disruption)

Pleated Sheets (2D
Network)

Linear Chains (1D)

Solubility (LogP)

~2.7 (Predicted)

0.46

Key Challenge

Polymorphism risk
due to competing H-
bond sites (OH vs
NH).

Poor compressibility
(Form ) vs.
Metastable (Form II).

Low solubility; high

melting point.

Expert Insight: The "Twist" Mechanism

Unlike Paracetamol, which adopts a planar conformation allowing efficient 2D sheet packing,

the 2-methyl group on the N-phenyl ring of the target compound introduces significant torsion.

o Causality: The steric clash between the amide carbonyl and the ortho-methyl group forces

the N-phenyl ring to rotate out of the amide plane (dihedral angle > 40°).

o Consequence: This disrupts standard
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stacking, likely lowering the melting point relative to its para-isomer and increasing solubility
in polar organic solvents.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), a slow-evaporation method is
recommended to favor the thermodynamic polymorph.

Phase 1: Synthesis (Schotten-Baumann Variant)
» Reagents: 4-Hydroxybenzoic acid, Thionyl chloride (

), o-Toluidine, THF (solvent).
e Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.

o Reflux 4-hydroxybenzoic acid with

(3 hrs)
4-hydroxybenzoyl chloride.

o Add dropwise to o-toluidine in THF at 0°C with

base scavenger.

o Critical Step: The phenolic -OH must be protected (e.g., acetylated) if yield is low, then
deprotected; however, direct synthesis is possible with stoichiometric control.

Phase 2: Crystallization Workflow

Objective: Grow single crystals >0.2mm for diffractometry.
e Screening: Dissolve crude solid in hot Ethanol/Water (80:20).
» Nucleation Control: Filter solution through 0.45um PTFE to remove dust seeds.

e Growth: Place in a vibration-free environment at 4°C.
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o Observation: If needles form (kinetic product), re-dissolve and switch to Ethyl
Acetate/Hexane (slow diffusion) to encourage block/prism formation (thermodynamic
product).

Structural Characterization Logic (Self-Validating)

The following Graphviz diagram outlines the logical flow for validating the crystal structure,
ensuring the distinction between a solvate, a salt, or a true polymorph.
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Crystalline Sample

Phase ID |Selection "\ Purity/Solvates

Powder XRD (Fingerprint) Single Crystal XRD (3D Structure)

DSC (Thermal Events)

Unit Cell Determination

:

Space Group Assignment Endotherms

No (Z'=1) \ Yes (Packing Disorder)

H-Bond Network Analysis Check for Polymorphism

Refined Structural Model

Click to download full resolution via product page

Figure 1: Logical workflow for structural validation. Z' represents the number of molecules in
the asymmetric unit.
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Predicted Hydrogen Bonding Motifs

Based on the Etter Rules for hydrogen bonding and data from homologous benzamides, the
crystal structure will likely exhibit one of two primary motifs:

Motif A: The "Carboxamide" Chain (Most Likely)
* Interaction: Amide
(Intermolecular).
o Geometry:
chains running parallel to the crystallographic b-axis.
» Role of Phenol: The 4-OH group acts as a lateral anchor, forming

or
interactions, cross-linking the chains into sheets.
Motif B: The "Dimer" Pair[1]
« Interaction: Mutual
and
pairing.
o Geometry:
rings (similar to carboxylic acid dimers).

e Occurrence: Less likely due to the steric bulk of the ortho-tolyl group preventing the close
approach required for planar dimerization.

Validation Check: To confirm the structure, measure the

distance.

e Strong H-bond: < 2.9 A
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¢ Weak/Sterically hindered: 3.0 - 3.2 A (Expected for this compound).

References & Authority

e Gowda, B. T., et al. (2008).[1] Crystal structure of N-(4-methylphenyl)benzamide.[2][3][4]
Acta Crystallographica Section E.

o Relevance: Provides the baseline unit cell for the para-isomer (linear packing).

e Hama, F,, et al. (1997). The Crystal Structure of Paracetamol (Form 1).[5][6] Journal of
Molecular Structure.

o Relevance: Establishes the phenol-amide H-bonding network standard.

o Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds.
Accounts of Chemical Research.

o Relevance: The authoritative rule set for predicting graph sets (

e Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical
Research.

o Relevance: Explains the "twist" energy penalty in ortho-substituted benzamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Structural Elucidation Guide: N-(2-methylphenyl)-4-
hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340470#crystal-structure-analysis-of-n-2-
methylphenyl-4-hydroxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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